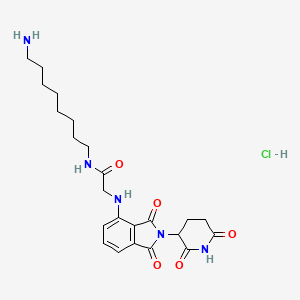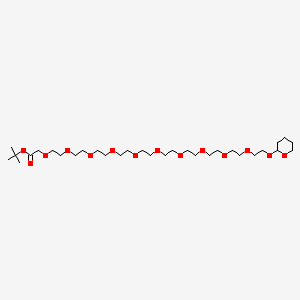
Arylsulfonamide 64B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arylsulfonamide 64B is a small molecule inhibitor that targets the hypoxia-induced factor (HIF) pathway. It has shown significant potential in inhibiting the expression of c-Met and CXCR4, which are key drivers of tumor invasion and metastasis. This compound has been studied extensively for its antitumor effects, particularly in the context of uveal melanoma, a prevalent and lethal intraocular malignancy in adults .
Vorbereitungsmethoden
The synthesis of Arylsulfonamide 64B involves several steps, including the formation of the arylsulfonamide core structure. The synthetic route typically includes the reaction of an arylamine with a sulfonyl chloride under basic conditions to form the sulfonamide bond. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality .
Analyse Chemischer Reaktionen
Arylsulfonamide 64B undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the aryl ring
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified arylsulfonamide derivatives .
Wissenschaftliche Forschungsanwendungen
Arylsulfonamide 64B has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of HIF inhibition on various chemical pathways.
Biology: this compound is employed in biological studies to investigate its effects on cell growth, invasion, and metastasis, particularly in cancer research.
Medicine: The compound has shown promise as a potential therapeutic agent for treating uveal melanoma and other cancers by inhibiting the HIF pathway.
Industry: This compound can be used in the development of new drugs and therapeutic agents targeting hypoxia-related pathways
Wirkmechanismus
The mechanism of action of Arylsulfonamide 64B involves the disruption of the HIF transcriptional complex. It interferes with the binding of HIF-1α to p300/CBP co-factors, which are essential for the transcription of hypoxia-responsive genes. By inhibiting this interaction, this compound reduces the expression of genes like c-Met and CXCR4, which are involved in tumor invasion and metastasis .
Vergleich Mit ähnlichen Verbindungen
Arylsulfonamide 64B is unique in its potent inhibition of the HIF pathway. Similar compounds include:
KCN1: An analog of this compound, but less potent in inhibiting HIF-driven reporters.
BAY 87-2243: Another HIF inhibitor, but with different molecular targets and pathways.
YC-1: A well-known HIF inhibitor, but with broader effects on other signaling pathways
This compound stands out due to its high potency, chemical stability, and favorable pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent .
Eigenschaften
Molekularformel |
C23H28N2O5S |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
N-cyclobutyl-N-[(2,2-dimethylpyrano[3,2-b]pyridin-6-yl)methyl]-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C23H28N2O5S/c1-23(2)13-12-19-20(30-23)10-8-16(24-19)15-25(17-6-5-7-17)31(26,27)18-9-11-21(28-3)22(14-18)29-4/h8-14,17H,5-7,15H2,1-4H3 |
InChI-Schlüssel |
CQGIUFASDNXPRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC2=C(O1)C=CC(=N2)CN(C3CCC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


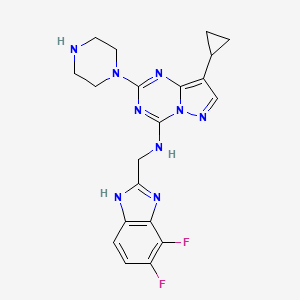
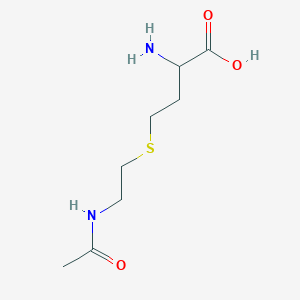
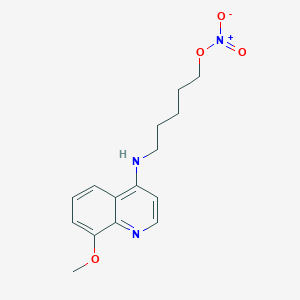


![6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate](/img/structure/B11934697.png)
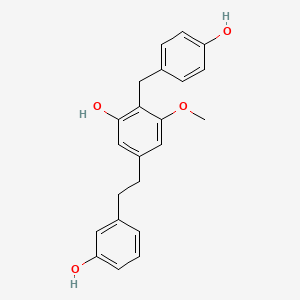
![8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B11934702.png)
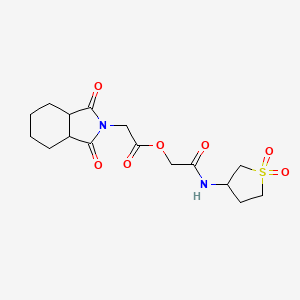
![4-(7-{[(3R)-3-aminopyrrolidin-1-yl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11934723.png)


